molecular formula C10H15NO B568911 3-Amino-3-(2-methylphenyl)propan-1-ol CAS No. 21464-52-8

3-Amino-3-(2-methylphenyl)propan-1-ol

Cat. No.: B568911
CAS No.: 21464-52-8
M. Wt: 165.236
InChI Key: SSTJWHUMHSFYDT-UHFFFAOYSA-N
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Description

3-Amino-3-(2-methylphenyl)propan-1-ol is an amino alcohol compound of significant interest in advanced chemical synthesis and pharmaceutical research. This compound features both amine and alcohol functional groups on a propanol backbone, attached to a 2-methylphenyl (o-tolyl) substituent, a structure that is a key motif in the development of pharmacologically active molecules . Compounds within this chemical class are frequently investigated as critical synthetic intermediates. The amino alcohol structure is a versatile building block for constructing more complex nitrogen-containing molecules, and its specific aryl configuration makes it valuable for studying structure-activity relationships in medicinal chemistry . Research into similar amino alcohols highlights their importance in asymmetric synthesis and their role as precursors to active pharmaceutical ingredients, underscoring the potential of this compound in drug discovery pipelines . This product is intended for research and laboratory use only. It is not for human consumption. All safety data sheets should be consulted prior to use. Researchers should be aware of and comply with all applicable controlled substance regulations in their region, as certain compounds of this structural class may be subject to regulatory controls .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-(2-methylphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-4-2-3-5-9(8)10(11)6-7-12/h2-5,10,12H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTJWHUMHSFYDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Amino 3 2 Methylphenyl Propan 1 Ol and Its Analogs

Foundational Synthetic Routes and Adaptations

Traditional approaches to synthesizing β-amino alcohols often involve the sequential formation of the carbon-nitrogen and carbon-oxygen bonds, typically through the creation and subsequent modification of a carbonyl-containing intermediate.

Reduction of Carbonyl Precursors to the Alcohol Moiety

A cornerstone in the synthesis of 3-amino-3-(2-methylphenyl)propan-1-ol and its analogs is the reduction of a β-amino ketone precursor. This transformation converts the ketone's carbonyl group into the desired secondary alcohol. The choice of reducing agent is critical and can influence the stereochemical outcome of the reaction.

Commonly employed reducing agents include sodium borohydride (B1222165) (NaBH₄) and the more reactive lithium aluminum hydride (LiAlH₄). google.com The reduction of a β-amino ketone with samarium(II) iodide has also been investigated, offering a method where the stereoselectivity (syn or anti) can be controlled by the choice of nitrogen-protecting group. nih.govnih.govacs.org For instance, the selective reduction of β-aminoketones with sodium borohydride in the presence of potassium carbonate is a known method to yield the corresponding amino alcohols. rsc.org This step is fundamental, following the initial construction of the β-amino ketone skeleton.

Integration of Amino Functionality via Established Protocols

The introduction of the amino group at the β-position relative to the eventual alcohol is a key strategic step. The Mannich reaction is a classic and powerful three-component method for this purpose. wikipedia.orgbyjus.comlibretexts.org This reaction involves the aminoalkylation of an acidic proton of a carbonyl compound with an aldehyde (often formaldehyde) and a primary or secondary amine. wikipedia.orglibretexts.org For the target compound, this would typically involve reacting 2-methylacetophenone with formaldehyde (B43269) and an appropriate amine to form a β-amino ketone, also known as a Mannich base. byjus.comchemistrysteps.comorganic-chemistry.org This intermediate is then subjected to reduction as described in the previous section.

Alternative strategies for introducing the amino group include the nucleophilic ring-opening of epoxides with amines. organic-chemistry.org This method can be highly regioselective, though it requires a different set of starting materials.

Multicomponent Reaction Strategies for β-Amino Alcohol Scaffolds

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like β-amino alcohols by combining three or more starting materials in a single synthetic operation. organic-chemistry.org These reactions are prized for their atom economy and procedural simplicity.

While classic MCRs like the Passerini and Ugi reactions typically produce α-acyloxy amides and α-amino amides respectively, modifications and novel strategies have adapted these principles for β-amino alcohol synthesis. For example, a three-component approach for synthesizing α-hydroxy-β-amino esters has been developed using a Rh(II)-catalyzed 1,3-dipolar cycloaddition between carbonyl ylides and aldimines. Another strategy involves the enzymatic three-component synthesis of amino-diols from aldehydes, hydroxy ketones, and amines, showcasing the power of biocatalysis in MCRs. nih.govacs.org

Advanced Stereoselective Synthesis Approaches

Creating specific stereoisomers (enantiomers) of chiral molecules like this compound is crucial, as different enantiomers can have vastly different biological activities. Asymmetric catalysis provides the most elegant and efficient means to achieve this.

Asymmetric Catalysis for Enantiopure Access

Asymmetric catalysis employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For β-amino alcohols, this often involves the asymmetric reduction of β-amino ketones or the asymmetric coupling of precursor molecules. acs.orgwikipedia.org

A notable modern approach is the chromium-catalyzed asymmetric cross-coupling of aldehydes and N-sulfonyl imines, which provides access to β-amino alcohols with adjacent stereocenters through a radical-polar crossover mechanism. acs.org This method is powerful for its modularity and ability to construct complex chiral architectures from simple starting materials. acs.org Similarly, asymmetric transfer hydrogenation, which uses a hydrogen source like isopropanol (B130326) or formic acid, is a well-established method for the enantioselective reduction of ketones to alcohols using chiral transition metal catalysts. wikipedia.orgsigmaaldrich.com

The heart of asymmetric catalysis lies in the design of the chiral ligand that coordinates to the transition metal center. The ligand's structure dictates the three-dimensional environment around the metal, thereby controlling the stereochemical outcome of the reaction. rsc.org A variety of transition metals, including ruthenium, manganese, palladium, and chromium, have been successfully used in these transformations, with the ligand choice being paramount for high enantioselectivity. nih.govacs.orgrsc.orgacs.org

Ruthenium Catalysis: Chiral η⁶-arene/N-tosylethylenediamine−Ru(II) complexes are highly effective catalysts for the asymmetric transfer hydrogenation of ketones. sigmaaldrich.comacs.org These catalyst systems can operate under various conditions, achieving excellent enantioselectivity (ee). For example, Ru-catalyzed asymmetric transfer hydrogenation of aromatic ketones using ligands like 2-azanorbornyl-3-methanol can produce alcohols in up to 97% ee. diva-portal.org

Manganese Catalysis: As an earth-abundant metal, manganese has become an attractive option for sustainable catalysis. Chiral ligands, particularly P,N,N-ligands and peraza N₆-macrocyclic ligands, have been developed for manganese-catalyzed reactions. nih.govacs.org One breakthrough is the Mn-catalyzed asymmetric formal hydroamination of allylic alcohols, which proceeds via a "borrowing hydrogen" strategy to afford chiral γ-amino alcohols with up to 98% ee. nih.govacs.org

Palladium Catalysis: Palladium-catalyzed asymmetric allylic amination is a robust method for forming chiral C-N bonds. rsc.orgacs.org The synthesis of chiral β-aryl-α,β-unsaturated amino alcohols has been achieved with high yields and enantioselectivities (up to 98% ee) using planar chiral ferrocene-based phosphinooxazoline ligands. thieme-connect.com This dynamic kinetic resolution of racemic carbonates is a powerful tool for accessing enantiopure amino alcohols. thieme-connect.com

Chromium Catalysis: Recently, chromium has emerged as a potent catalyst for novel asymmetric transformations. acs.orgacs.org Dual catalytic systems combining chromium with photoredox catalysts enable the addition of α-amino carbanion equivalents to carbonyls. acs.org A key development is the Cr-catalyzed asymmetric aza-pinacol coupling, where the chiral chromium catalyst performs three distinct roles: selective reduction of an imine, radical interception, and stereoselective addition to an aldehyde, providing a modular route to β-amino alcohols. acs.org

The table below summarizes representative examples of transition metal-catalyzed asymmetric syntheses relevant to β-amino alcohol scaffolds.

Catalyst System (Metal/Ligand)Reaction TypeSubstrate TypeYieldEnantiomeric Excess (ee)Ref
Mn(CO)₅Br / Chiral P,N,N-LigandAsymmetric HydroaminationAllylic Alcoholup to 93%up to 96% acs.org
[RuCl₂(p-cymene)]₂ / 2-azanorbornyl-3-methanolAsymmetric Transfer HydrogenationAromatic KetoneExcellentup to 97% diva-portal.org
Pd₂(dba)₃ / Chiral PhosphinooxazolineAsymmetric Allylic Aminationβ-Aryl-α,β-unsaturated carbonateup to 92%up to 98% thieme-connect.com
CrCl₂ / Chiral LigandAsymmetric Cross Aza-Pinacol CouplingAldehyde + Imineup to 99%up to >99% acs.org

Asymmetric Hydrogenation of Enaminone and β-Ketoamine Intermediates

Asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of chiral amines and alcohols. In the context of this compound and its analogs, this method typically involves the reduction of a prochiral β-amino ketone or a related enaminone intermediate. The success of this approach hinges on the use of a chiral catalyst, often a transition metal complex with a chiral ligand, which directs the hydrogenation to favor the formation of one enantiomer over the other.

For instance, the enantioselective hydrogenation of β-amino ketones is a direct and efficient route to chiral γ-amino alcohols. researchgate.net Iridium-based catalysts, in particular, have shown significant promise in this area. A study demonstrated the use of an Iridium catalyst with a specific chiral ligand for the asymmetric hydrogenation of various β-tertiary-amino ketones, achieving high enantioselectivity. researchgate.net This method provides a direct pathway to valuable chiral building blocks that are integral to the synthesis of several active pharmaceutical ingredients. researchgate.net

Another related strategy involves the asymmetric hydrogenation of β-aminoketones en route to compounds like fluoxetine. researchgate.net This process highlights the potential for side reactions, such as the formation of acrylophenone (B1666309) and propiophenone, which can be minimized through careful reaction optimization. researchgate.net The development of robust catalysts and reaction conditions is therefore crucial for achieving high yields and selectivities in these transformations.

Enantioselective Additions (e.g., Organometallic Reagents to Aldehydes)

The enantioselective addition of organometallic reagents to aldehydes represents a fundamental and widely utilized strategy for constructing chiral secondary alcohols. mdpi.comnih.gov This method is particularly relevant for the synthesis of 3-amino-3-arylpropan-1-ols, where a key step involves the formation of a new stereocenter at the carbinol carbon.

A variety of organometallic reagents, including Grignard reagents (organomagnesium) and organozinc compounds, have been employed for this purpose. mdpi.comnih.gov The enantioselectivity of these additions is typically induced by a chiral ligand that coordinates to the metal center, thereby creating a chiral environment around the reacting species. Amino alcohols are a common class of chiral ligands used in these reactions. mdpi.com

For example, the addition of Grignard reagents to aldehydes in the presence of chiral amino alcohols can afford the desired products with moderate enantioselectivity. mdpi.comresearchgate.net The efficiency of the asymmetric induction is influenced by several factors, including the structure of the chiral ligand, the nature of the metal, and the reaction solvent. mdpi.com Donor solvents, for instance, can sometimes negatively impact the enantioselectivity by competing with the chiral ligand for coordination to the metal. mdpi.com

More recently, catalytic enantioselective additions of organozirconium reagents to aldehydes have emerged as a promising alternative. nih.govmdpi.com These methods offer the advantage of using less reactive and more functional-group-tolerant nucleophiles, which are generated in situ from alkenes via hydrozirconation. nih.gov This approach has been successfully applied to a broad range of aromatic aldehydes, providing access to chiral alcohols with high enantioselectivity. nih.gov

The choice of catalyst is critical, with titanium-based systems often employed to facilitate the transfer of the alkyl group from zirconium to the aldehyde. nih.gov The reaction conditions, such as temperature and the presence of additives, are also carefully optimized to maximize both yield and enantiomeric excess.

Diastereoselective Control in Functional Group Transformations

In the synthesis of complex molecules with multiple stereocenters, such as analogs of this compound, controlling the relative stereochemistry between these centers is a significant challenge. Diastereoselective functional group transformations are employed to address this, where an existing chiral center in the molecule directs the stereochemical outcome of a subsequent reaction.

One common strategy involves the diastereoselective reduction of a ketone or the addition of a nucleophile to a carbonyl group in a molecule that already contains a stereocenter. The steric and electronic properties of the existing chiral moiety influence the trajectory of the incoming reagent, leading to the preferential formation of one diastereomer.

For instance, the synthesis of 1,2-disubstituted-1,3-amino alcohols can be achieved through the diastereoselective hydrogenation of enantioenriched β-hydroxy enamines. nih.gov This method allows for the creation of the syn-1,3-amino alcohol with high diastereoselectivity. nih.gov The stereochemistry of the newly formed stereocenter is dictated by the configuration of the existing hydroxyl-bearing stereocenter.

Another approach involves the stereoselective synthesis of 2-amino-1,3-diols, which are structurally related to the target compound. nih.gov These methods often rely on the formation of a bond between two chiral centers or the introduction of alcohol and amino groups in a stereocontrolled manner. nih.gov

The use of chiral auxiliaries can also play a crucial role in diastereoselective transformations. tcichemicals.com A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereoselectivity of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to create efficient and selective routes to target molecules. Enzymes, with their inherent chirality and high specificity, can be powerful tools for asymmetric synthesis.

In the context of 3-amino-3-arylpropan-1-ols, enzymes can be used for the kinetic resolution of a racemic mixture or for the enantioselective transformation of a prochiral substrate. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unacylated enantiomers.

A notable example of chemoenzymatic synthesis is the production of 3-ethyl-2,5-dimethylpyrazine (B149181) from L-threonine. nih.gov This process utilizes L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase to generate key intermediates that then undergo a chemical condensation reaction. nih.gov While not directly producing this compound, this example illustrates the power of combining enzymatic and chemical steps to construct complex molecules from simple precursors. nih.gov The enzymes provide the necessary chirality and functionality, while the subsequent chemical steps can be used to further elaborate the molecular structure.

Chiral Resolution Techniques (e.g., Diastereomeric Salt Formation)

Chiral resolution is a classical yet still widely used method for separating enantiomers from a racemic mixture. wikipedia.org This technique is particularly valuable when asymmetric synthesis is not feasible or when both enantiomers are desired for biological evaluation. The most common method of chiral resolution is through the formation of diastereomeric salts. wikipedia.org

This process involves reacting the racemic mixture, in this case, the amine this compound, with a chiral resolving agent. wikipedia.org For a racemic amine, a chiral acid such as tartaric acid or mandelic acid is often used. wikipedia.org The reaction between the racemic amine and the chiral acid results in the formation of a pair of diastereomeric salts.

These diastereomers have different physical properties, most importantly, different solubilities. wikipedia.org This difference in solubility allows for their separation by fractional crystallization. wikipedia.org Once the diastereomeric salts are separated, the desired enantiomer of the amine can be liberated by treatment with a base to neutralize the chiral acid. wikipedia.org

Synthesis of Structurally Modified Analogs and Derivatives

The synthesis of analogs of this compound with modifications to the phenyl ring is crucial for structure-activity relationship (SAR) studies. These studies help in understanding how changes in the molecular structure affect the biological activity of the compound.

Phenyl Ring Substitution Effects (e.g., Fluoro, Bromo, Alkyl)

The introduction of substituents on the phenyl ring can significantly impact the electronic and steric properties of the molecule, which in turn can influence its interaction with biological targets. Common substitutions include electron-withdrawing groups like fluoro and bromo, and electron-donating groups like alkyl.

The synthesis of these analogs generally follows similar synthetic routes as the parent compound, with the appropriately substituted starting materials. For example, to synthesize a fluoro-substituted analog, one would start with a fluorinated version of the corresponding benzaldehyde (B42025) or acetophenone.

The presence of these substituents can sometimes affect the efficiency and selectivity of the synthetic steps. For instance, an electron-withdrawing group on the phenyl ring might make the corresponding aldehyde more reactive towards nucleophilic addition. Conversely, a bulky alkyl group in the ortho position could introduce steric hindrance, potentially affecting the approach of reagents and the stereochemical outcome of reactions.

Research on related compounds has shown that substitutions on the phenyl ring can have a profound effect on biological activity. For example, in a series of 3-phenylpropyl piperazine (B1678402) derivatives, the presence of fluoro groups on the phenyl ring was found to be important for affinity to dopamine (B1211576) and serotonin (B10506) transporters. nih.gov

Modifications to the Propanol (B110389) Backbone and Terminal Groups

The structural framework of this compound offers multiple sites for synthetic modification, allowing for the generation of a diverse range of analogs. These modifications can be strategically implemented to explore structure-activity relationships for various applications. Key areas for alteration include the propanol backbone and the terminal hydroxyl and amino groups.

Modifications to the propanol backbone can involve the introduction of substituents, changes in chain length, or the incorporation of cyclic constraints. For instance, the synthesis of analogs such as 3-amino-2-methylpropan-1-ol (B174790) demonstrates the feasibility of adding alkyl groups to the carbon chain. sigmaaldrich.comnih.govbiosynth.com Such modifications can influence the compound's conformational flexibility and its interactions with biological targets. Research into related amino alcohols has shown that variations in the substitution pattern on the propanol chain can be achieved through various synthetic routes, often starting from readily available precursors. nih.gov

The terminal hydroxyl group can also be a target for modification. It can be esterified, etherified, or replaced with other functional groups to alter the polarity and hydrogen bonding capacity of the molecule. Similarly, the aryl group offers a platform for introducing a wide array of substituents. The synthesis of analogs like 3-Amino-3-(4-methylphenyl)propan-1-ol highlights how the position of the methyl group on the phenyl ring can be varied. Furthermore, other analogs such as (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol and 3-Amino-3-(3-amino-2-methylphenyl)propan-1-ol showcase the introduction of different substituents on the phenyl ring. bldpharm.comnih.gov

The following table summarizes various analogs of this compound with modifications on the propanol backbone and terminal groups, showcasing the synthetic versatility in this class of compounds.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information regarding the connectivity and electronic environment of atoms in "3-Amino-3-(2-methylphenyl)propan-1-ol". The chemical shifts (δ) are influenced by the neighboring atoms and functional groups.

In the ¹H NMR spectrum, the protons of the propanol (B110389) chain would appear as distinct multiplets due to spin-spin coupling. The aromatic protons on the 2-methylphenyl group would typically resonate in the downfield region (around 7.1-7.5 ppm). rsc.org The methyl group on the aromatic ring would appear as a singlet further upfield. The protons on the carbons bearing the amino and hydroxyl groups (CH-N and CH₂-O) are deshielded and appear at characteristic chemical shifts. docbrown.info The protons of the amino (NH₂) and hydroxyl (OH) groups are exchangeable and may appear as broad singlets. docbrown.info

The ¹³C NMR spectrum shows a signal for each unique carbon atom. The carbons of the aromatic ring resonate between approximately 125 and 144 ppm. rsc.orgdocbrown.info The carbon attached to the nitrogen (C-N) and the carbon attached to the oxygen (C-O) would have distinct chemical shifts, typically in the range of 40-70 ppm. docbrown.infomiamioh.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous structures such as 1-(o-tolyl)ethan-1-ol and propan-1-ol. rsc.orgdocbrown.infodocbrown.info

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CHs~ 7.1 - 7.5 (m)~ 125 - 135
Aromatic Quaternary CsN/A~ 134 - 144
CH(NH₂)~ 4.0 - 4.5 (m)~ 50 - 60
CH₂ (adjacent to CH-NH₂)~ 1.8 - 2.2 (m)~ 40 - 45
CH₂(OH)~ 3.6 - 3.9 (t)~ 60 - 65
Ar-CH₃~ 2.3 (s)~ 19 - 22
NH₂Variable (broad s)N/A
OHVariable (broad s)N/A

For chiral molecules like "this compound," determining the absolute configuration and enantiomeric purity is critical. Advanced NMR techniques are employed for this purpose.

Mosher's Method: The reaction of the amino alcohol with a chiral derivatizing agent, such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), forms diastereomeric amides or esters. The ¹H NMR signals of the protons near the newly formed chiral center will exhibit different chemical shifts for the (R) and (S) diastereomers. By analyzing these differences, the enantiomeric excess (ee) and, in many cases, the absolute configuration can be determined.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE-based experiments (e.g., NOESY, ROESY) are used to determine the spatial proximity of protons within the molecule. This information is vital for elucidating the preferred conformation of the propanol chain relative to the aromatic ring. Correlations between specific protons on the phenyl ring and protons on the chiral backbone can confirm the three-dimensional structure.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases for Enantiomeric Purity Determination

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for separating the enantiomers of "this compound" and quantifying its enantiomeric purity. yakhak.org The separation relies on the differential interaction of the two enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times. scas.co.jp

Commonly used CSPs for the resolution of amino alcohols include those based on polysaccharides like cellulose (B213188) or amylose, which are often derivatized with phenylcarbamates. yakhak.org Pirkle-type CSPs, which rely on π-π interactions, hydrogen bonding, and steric effects, are also effective for this class of compounds. scas.co.jpnih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like 2-propanol, is optimized to achieve the best separation. yakhak.org

Table 2: Common Chiral Stationary Phases for Amino Alcohol Separation

CSP Type Chiral Selector Example Typical Interaction Mechanism Reference
Polysaccharide-basedAmylose tris(3,5-dimethylphenylcarbamate)Hydrogen bonding, steric hindrance, dipole-dipole yakhak.org
Polysaccharide-basedCellulose tris(3,5-dimethylphenylcarbamate)Hydrogen bonding, steric hindrance, dipole-dipole yakhak.org
Pirkle-type(R)-N-(3,5-Dinitrobenzoyl)phenylglycineπ-π interactions, hydrogen bonding, dipole-dipole scas.co.jpnih.gov
Macrocyclic GlycopeptideTeicoplaninIonic interactions, hydrogen bonding, inclusion complexation sigmaaldrich.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to confirm the molecular weight and investigate the fragmentation pattern of the compound, which aids in structural confirmation. For "this compound" (molecular formula C₁₀H₁₅NO), the exact molecular weight is 165.1154 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 165. The fragmentation pattern is predictable based on the structure. Key fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines. This would result in a prominent fragment ion.

Benzylic cleavage: The bond between the chiral carbon and the phenyl ring can cleave to form a stable benzylic cation or radical.

Loss of Water: Dehydration involving the hydroxyl group can lead to a fragment at M-18 (m/z 147).

Loss of NH₃: Loss of ammonia (B1221849) can lead to a fragment at M-17 (m/z 148).

Gas chromatography coupled with mass spectrometry (GC-MS) can also be used, sometimes requiring derivatization of the polar amino and hydroxyl groups to improve volatility. nist.gov

Table 3: Predicted Mass Spectrometry Fragments for C₁₀H₁₅NO

m/z Value Proposed Fragment Fragmentation Pathway
165[C₁₀H₁₅NO]⁺Molecular Ion (M⁺)
148[C₁₀H₁₂O]⁺Loss of NH₃
147[C₁₀H₁₃N]⁺Loss of H₂O
120[C₈H₁₀N]⁺Alpha-cleavage (loss of CH₂CH₂OH)
106[C₇H₈N]⁺Cleavage leading to [CH₃-C₆H₄-CH=NH₂]⁺
91[C₇H₇]⁺Tropylium ion (from rearrangement of tolyl group)

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique can unambiguously determine the absolute configuration of a chiral center, provided a suitable single crystal can be grown.

For "this compound," an X-ray crystal structure would reveal precise bond lengths, bond angles, and torsion angles. It would also show the solid-state conformation of the molecule and detail the intermolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups of adjacent molecules, which dictate the crystal packing. researchgate.net In the crystal lattice of the related compound 3-methylamino-3-phenylpropan-1-ol, classical O—H···N and N—H···O hydrogen bonds connect molecules into dimers and larger networks. researchgate.net

Table 4: Representative Crystallographic Data for an Analogous Amino Alcohol (3-Methylamino-3-phenylpropan-1-ol) Data from a related structure to illustrate the type of information obtained. researchgate.net

Parameter Value
Chemical FormulaC₁₀H₁₅NO
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.9816
b (Å)23.8962
c (Å)7.4653
β (°)111.119
Volume (ų)995.40
Key InteractionsO—H···N and N—H···O hydrogen bonds

Vibrational Spectroscopy (Fourier Transform Infrared, FT-Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

The FTIR spectrum of "this compound" would show characteristic absorption bands. mdpi.com The O-H and N-H stretching vibrations typically appear as broad bands in the 3200-3500 cm⁻¹ region due to hydrogen bonding. youtube.com Aliphatic C-H stretching is observed just below 3000 cm⁻¹, while aromatic C-H stretching appears just above 3000 cm⁻¹. The C-O stretching vibration gives a strong band, usually in the 1050-1250 cm⁻¹ range. mdpi.comyoutube.com

FT-Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in the Raman spectrum, offering further confirmation of the substituted phenyl group.

Table 5: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H (Alcohol)Stretch, H-bonded3200 - 3400Strong, Broad
N-H (Amine)Stretch3300 - 3500Medium, Broad
C-H (Aromatic)Stretch3010 - 3100Medium
C-H (Aliphatic)Stretch2850 - 2960Medium-Strong
N-HBend1590 - 1650Medium
C=C (Aromatic)Ring Stretch1450 - 1600Medium
C-O (Alcohol)Stretch1050 - 1250Strong

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn dictates its physical and chemical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.govarxiv.org It is particularly effective for determining the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. youtube.com For 3-Amino-3-(2-methylphenyl)propan-1-ol, DFT calculations, often employing a hybrid functional like B3LYP with a basis set such as 6-311++G(d,p), are used to predict its three-dimensional structure with high accuracy. iiste.orgresearchgate.net These calculations solve the Kohn-Sham equations to find the electron density from which the total energy and other electronic properties can be derived. nih.gov

The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until a minimum on the potential energy surface is located. The resulting data provides a precise model of the molecule's structure.

Below is an illustrative table of selected optimized geometric parameters for this compound, as would be predicted from a typical DFT calculation.

Interactive Table: Predicted Optimized Geometric Parameters Users can sort the table by clicking on the headers.

Parameter Type Involved Atoms Predicted Value
Bond Length C-C (aliphatic) ~1.54 Å
Bond Length C-N ~1.47 Å
Bond Length C-O ~1.43 Å
Bond Length C-C (aromatic) ~1.40 Å
Bond Angle C-C-C ~112°
Bond Angle C-C-N ~110°
Bond Angle C-C-O ~111°
Dihedral Angle H-O-C1-C2 ~60° (gauche)

Note: These values are representative and are presented for illustrative purposes based on typical results for similar organic molecules.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. pku.edu.cnacs.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. stackexchange.commdpi.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more prone to chemical reactions. wuxiapptec.comacs.org For this compound, the energies of these orbitals would be calculated using the geometry optimized by DFT. The distribution of these orbitals on the molecular frame reveals the most probable sites for electrophilic and nucleophilic attack.

Interactive Table: Predicted Frontier Orbital Energies Users can sort the table by clicking on the headers.

Parameter Predicted Energy (eV) Implication
EHOMO -5.8 eV Electron-donating ability
ELUMO -0.5 eV Electron-accepting ability

Note: These values are illustrative, based on typical DFT calculation results for aromatic amino alcohols.

The distribution of electron density in a molecule is rarely uniform, leading to localized partial charges on different atoms. The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing this charge distribution. youtube.com It plots the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive behavior.

For this compound, an MEP map would be generated from the results of DFT calculations. It is predicted that the regions around the highly electronegative oxygen and nitrogen atoms would exhibit a negative electrostatic potential (typically colored in shades of red and yellow), indicating they are the primary sites for electrophilic attack. In contrast, the hydrogen atoms of the hydroxyl (-OH) and amino (-NH2) groups would show a positive electrostatic potential (colored in blue), highlighting them as the likely sites for nucleophilic interactions. mdpi.com The aromatic ring would present a region of negative potential above and below the plane, characteristic of its π-electron system.

Conformational Analysis and Energy Landscapes

The flexibility of a molecule is crucial to its function and interactions. Conformational analysis provides a map of the different spatial arrangements a molecule can adopt and their corresponding energies. nih.govacs.org

The relative stability of different conformers is governed by a balance of intramolecular interactions. In this compound, two key interactions are predicted to be dominant:

Intramolecular Hydrogen Bonding : Amino alcohols are well-known for their ability to form intramolecular hydrogen bonds. nih.govpsu.edu It is highly probable that the most stable conformer of this compound is stabilized by a hydrogen bond between the hydroxyl group (acting as the hydrogen donor) and the lone pair of electrons on the nitrogen atom of the amino group (acting as the acceptor). arxiv.orgacs.org This interaction would result in the formation of a stable six-membered pseudo-ring structure.

Steric Effects : The presence of the methyl group at the ortho position of the phenyl ring introduces significant steric hindrance. nih.govacs.org This steric bulk would influence the rotational freedom of the phenyl ring and the orientation of the amino-propanol side chain relative to the ring. This effect could either strengthen or slightly distort the intramolecular hydrogen bond, depending on the energetic cost of the steric clash versus the energetic gain from the hydrogen bond. nih.gov

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that examines the distribution of electron density in molecules, providing a chemically intuitive picture of bonding and interactions. wikipedia.orgbatistalab.com For amino alcohols, NBO analysis is particularly useful for characterizing the intramolecular hydrogen bond (IMHB) between the hydroxyl group and the amino group.

In studies of simple amino alcohols, the most significant orbital interaction is the donation of electron density from the nitrogen atom's lone pair (nN) to the antibonding orbital of the O-H bond (σOH). mdpi.comnih.gov This nN → σOH interaction is a key feature of the OH···N intramolecular hydrogen bond, leading to a stabilization of the molecule and a weakening of the O-H bond. mdpi.com The strength of this IMHB can be influenced by the length of the carbon chain separating the amino and hydroxyl groups, with studies on HO(CH₂)nNH₂ showing a maximum stabilization energy when n=2 (as in 3-aminopropanol). mdpi.com

The stabilization energy associated with this donor-acceptor interaction can be quantified using second-order perturbation theory within the NBO framework. This energy, often denoted as E(2), provides a measure of the interaction's strength. researchgate.net For a typical hydrogen bond, this involves a two-electron transfer from a Lewis base (the proton acceptor) to a Lewis acid (the proton donor). researchgate.net

Table 1: Key NBO Donor-Acceptor Interactions in Amino Alcohols

Donor NBO Acceptor NBO Interaction Type Consequence
n(N) σ*(O-H) Intramolecular Hydrogen Bond Stabilization of conformer, weakening of O-H bond mdpi.com
n(O) σ*(N-H) Intramolecular Hydrogen Bond Contributes to conformational preference
n(Y) σ*(X-H) Intermolecular Hydrogen Bond (X-H···Y) Dimer formation and molecular aggregation nih.gov

This table summarizes the primary orbital interactions identified through NBO analysis in amino alcohol systems.

Substituents on the amino alcohol backbone can significantly alter the strength of the IMHB. Halogen substitution at the carbon alpha to the hydroxyl group, for instance, reinforces the OH···N bond, whereas substitution at the carbon alpha to the amino group tends to weaken it. mdpi.com In the case of this compound, the electronic and steric effects of the 2-methylphenyl group would be expected to modulate the properties of the N-H and C-N bonds, thereby influencing the intramolecular interactions.

Theoretical Studies on Tautomerism and Isomerism in Related Systems

Tautomerism involves the interconversion of isomers, typically through the migration of a proton. byjus.com While keto-enol tautomerism is common in carbonyl compounds, related phenomena like imine-enamine and lactam-lactim tautomerism are relevant to systems containing nitrogen. byjus.com Theoretical studies on related molecules, such as substituted 2-amino-imidazolines, have used computational methods to determine the relative stability of different tautomeric forms. researchgate.net For example, calculations have shown that the imino tautomer of the drug moxonidine (B1115) is significantly more stable than its amino counterpart. researchgate.net

In the context of β-amino alcohols and acids, theoretical investigations often focus on conformational isomerism (rotamers). scirp.org Density Functional Theory (DFT) and Hartree-Fock (HF) calculations are used to identify stable conformers and their relative energies in both the gas phase and in solution. scirp.org These studies reveal that intramolecular hydrogen bonding plays a crucial role in determining the stability of different conformations. scirp.org The presence of solvent is also a critical factor, as it can stabilize conformers differently compared to the gas phase. scirp.org For β-amino acids, it has been observed that structures with a substituent on the carbon adjacent to the nitrogen (β³) have different conformational stability profiles than those with the substituent next to the carbonyl group (β²). scirp.org

Ligand-Metal Interaction Modeling in Asymmetric Catalysis

Amino alcohols are highly effective ligands in asymmetric catalysis, largely due to their ability to form well-defined chiral environments around a metal center. researchgate.netrsc.org Computational modeling is essential for understanding how these ligands interact with metals and how their structure dictates catalytic outcomes. numberanalytics.com

The most common coordination mode for amino alcohol ligands involves bidentate chelation through the nitrogen of the amino group and the oxygen of the deprotonated hydroxyl group. wikipedia.orgacs.org This N,O-bidentate coordination forms a stable five-membered chelate ring with the metal center. wikipedia.org The geometry of the resulting metal complex is a key determinant of its catalytic activity and selectivity.

Computational studies, including DFT and molecular mechanics, are used to explore the conformational changes a ligand must undergo to coordinate with a metal ion. acs.orgnih.govacs.org A ligand that is "pre-organized" for coordination—meaning its lowest energy conformation is close to the one required for binding—often forms more stable metal complexes. nih.govacs.org The rigidity of the ligand, sometimes enhanced by features like a cyclohexyl bridge, can also influence its binding affinity and selectivity for different metal ions. acs.orgnih.gov The pH of the reaction medium is also critical, as it dictates the protonation state of the amino and hydroxyl groups, thereby affecting their ability to coordinate with the metal. nih.gov

Table 2: Common Coordination Modes of Amino-Functionalized Ligands

Ligand Type Donor Atoms Chelate Ring Size Typical Metal Ions
Amino Alcohol N, O 5-membered Zn(II), Cu(II), Ru(II), Mn(II) researchgate.netacs.org
Amino Acid N, O 5-membered Mg(II), Pd(II), Cu(II) wikipedia.orgnih.gov
Diamine N, N 5- or 6-membered Various transition metals

This table illustrates the typical ways amino-containing ligands bind to metal centers.

The catalytic performance of a metal complex is profoundly influenced by the steric and electronic properties of its ligands. numberanalytics.com The 2-methylphenyl group in this compound is a prime example of a feature with significant steric and electronic implications.

Steric Effects: Bulky substituents, particularly at the ortho position of an aromatic ring attached to the coordinating nitrogen, can create significant steric hindrance around the metal center. acs.orgnih.gov This steric bulk can influence the approach of substrates to the catalytic site, thereby controlling the stereochemical outcome of the reaction. In some cases, excessive steric bulk can hinder the reaction and lead to low reactivity or yield. acs.orgnih.gov For instance, in the manganese-catalyzed hydroamination of allylic alcohols, an ortho-substituted substrate showed lower reactivity, suggesting the reaction is sensitive to steric hindrance. acs.org Conversely, in other systems, carefully chosen bulky groups can enhance enantioselectivity. rsc.org

Electronic Effects: The electronic nature of the ligand, modified by electron-donating or electron-withdrawing substituents, alters the electron density at the metal center. This, in turn, affects the metal's Lewis acidity and its reactivity in the catalytic cycle. Studies on various catalytic systems have shown that the electronic properties of substituents on the ligand can have a measurable, though sometimes limited, effect on reactivity and enantioselectivity. acs.org Designing effective catalysts often involves achieving a delicate balance between these steric and electronic factors to create a tailored environment that promotes high reactivity and selectivity. numberanalytics.com

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
3-aminopropanol
Moxonidine

Reaction Mechanisms and Kinetic Studies

Detailed Mechanistic Pathways of Synthetic Transformations

Synthetic strategies to produce 1,3-amino alcohols involve various transformations, each with a distinct mechanistic pathway. Common routes include the asymmetric reduction of β-amino ketones or the ring-opening of activated aziridines. evitachem.commdpi.com

The asymmetric synthesis of chiral amino alcohols often proceeds through well-defined intermediates and transition states that dictate the stereochemical outcome.

Asymmetric Transfer Hydrogenation: A prevalent method for synthesizing chiral 1,3-amino alcohols is the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of the corresponding β-amino ketone. nih.gov The mechanism involves the formation of a ruthenium-hydride species from a pre-catalyst and a hydrogen source like formic acid or isopropanol (B130326). The β-amino ketone substrate coordinates to the chiral Ru-catalyst. The key step is the hydride transfer from the metal to the carbonyl carbon, which proceeds through a highly organized, six-membered cyclic transition state. acs.org The stereochemistry is determined during this hydride transfer step, where the chiral ligand on the ruthenium catalyst creates a sterically and electronically biased environment, forcing the substrate to adopt a specific orientation. nih.govacs.org This controlled orientation ensures the hydride attacks one specific face of the prochiral ketone, leading to the formation of a single enantiomer of the alcohol. acs.org

Radical C-H Amination: An alternative pathway involves a stereocontrolled 1,3-nitrogen shift via C(sp³)-H amination. nih.gov In this process, a carboxylic acid derivative is linked to a nitrene precursor. The catalytic cycle is initiated by the metal-catalyzed cleavage of the N-O bond of an azanyl ester intermediate. This is followed by a stereocontrolled hydrogen atom transfer (HAT) and a subsequent rebound of the resulting diradical species, all occurring within a cyclic transition state facilitated by the catalyst. nih.gov This approach ensures high regioselectivity and enantioselectivity.

Biocatalytic Reduction: Enzymatic processes utilize carbonyl reductases or whole-cell biocatalysts. researchgate.net The ketone substrate binds to the active site of the enzyme, where a cofactor such as NADH or NADPH is positioned. The stereoselectivity arises from the specific three-dimensional structure of the enzyme's active site, which pre-organizes the substrate for a highly selective facial hydride transfer from the cofactor to the carbonyl group. nih.gov

The synthesis of 3-Amino-3-(2-methylphenyl)propan-1-ol is fundamentally governed by nucleophilic and electrophilic interactions.

Reduction of β-Amino Ketones: In the asymmetric reduction of a precursor like 3-amino-3-(2-methylphenyl)propan-1-one, the carbonyl carbon acts as the primary electrophilic center. The nucleophile is a hydride ion (H⁻), delivered from a reducing agent such as sodium borohydride (B1222165) or from a metal-hydride complex in catalytic hydrogenation. evitachem.comrsc.org

Ring-Opening of Aziridines: Syntheses using aziridine-based precursors involve the nucleophilic attack on one of the electrophilic carbon atoms of the strained three-membered ring. mdpi.com For non-activated aziridines, activation via protonation is necessary to form a more electrophilic aziridinium (B1262131) ion, which then undergoes ring-opening by a nucleophile. mdpi.com The regioselectivity of this attack depends on the substituents on the aziridine (B145994) ring and the nature of the nucleophile. mdpi.com

Umpolung Reactions: Certain advanced strategies employ imine umpolung, where an imine derivative is deprotonated to act as a nucleophile. nih.gov This nucleophilic species can then attack an electrophile, such as an enone, in a conjugate addition reaction to form a γ-amino ketone, a direct precursor to the target 1,3-amino alcohol. nih.gov

Stereochemical Control Mechanisms in Asymmetric Reactions

Achieving high enantiomeric and diastereomeric purity is the central challenge in the synthesis of chiral molecules like this compound.

The stereochemical outcome of an asymmetric reaction is determined by the energy difference between the diastereomeric transition states leading to the possible stereoisomers.

Catalyst-Controlled Selectivity: In metal-catalyzed reactions, such as asymmetric hydrogenation, the chiral ligand bound to the metal is the primary source of enantioselectivity. acs.org The ligand creates a rigid and well-defined chiral environment or "pocket" around the metal's active site. The prochiral substrate can only coordinate to the catalyst in a conformation that minimizes steric repulsion with the bulky groups of the ligand. This preferential binding orientation dictates the face of the substrate that is accessible to the nucleophilic attack, resulting in the formation of one enantiomer over the other. nih.govnih.gov For example, in zinc-ProPhenol catalyzed aldol (B89426) reactions, the specific design of the ProPhenol ligand is essential for achieving high diastereo- and enantioselectivity. nih.gov

Substrate-Controlled Selectivity: In some cases, a chiral center already present in the substrate can direct the stereochemical outcome of a new stereocenter being formed. researchgate.net This is known as substrate-controlled asymmetric induction. The existing stereocenter influences the conformation of the molecule in the transition state, making one pathway energetically more favorable.

Diastereoselectivity in Aldol-type Reactions: In reactions forming two adjacent stereocenters, such as the addition of metalloenamines to aldehydes, diastereoselectivity is crucial. The relative orientation of the reactants in the transition state, often depicted by models like the Zimmerman-Traxler model for aldol reactions, determines whether the syn or anti diastereomer is formed. nih.gov The choice of reducing agent for the subsequent step can also select for either the syn or anti-1,3-amino alcohol. nih.gov

The precise interplay between the substrate, reagents, and the catalyst is fundamental to achieving stereochemical control.

Catalyst-Substrate Binding: In transition-metal catalysis, the substrate typically binds to the metal center. For instance, in the hydrogenation of a ketone, the carbonyl oxygen coordinates to the Lewis acidic metal. This brings the electrophilic carbonyl carbon into proximity with the metal-bound hydride. Non-covalent interactions, such as hydrogen bonding, between the chiral ligand and the substrate can further lock the substrate into a single, highly ordered transition state geometry, enhancing selectivity. nih.gov

Bifunctional Catalysis: Some organocatalysts, like L-proline and its derivatives, are bifunctional. researchgate.net The amine part of the catalyst can form an enamine intermediate with a carbonyl compound, acting as a Lewis base, while the carboxylic acid moiety can act as a Brønsted acid, activating an electrophile through hydrogen bonding. This dual activation within a single catalyst framework leads to a highly organized transition state and excellent stereocontrol. researchgate.net

Enzyme-Substrate Interactions: In biocatalysis, the substrate binds to the enzyme's active site through a combination of hydrogen bonds, electrostatic interactions, and hydrophobic interactions. nih.gov This precise positioning, often described by a "lock and key" or "induced fit" model, ensures that the reaction occurs with near-perfect enantio- and regioselectivity.

Influence of Reaction Parameters on Mechanism and Selectivity (e.g., Solvent Polarity, pH, Temperature)

Reaction conditions can have a profound impact on the mechanistic pathway, reaction rate, and stereochemical outcome. nih.govresearchgate.net

Temperature: Temperature is a critical parameter for selectivity. Lowering the reaction temperature generally increases enantioselectivity. This is because the difference in the activation energies between the two competing diastereomeric transition states becomes more significant relative to the available thermal energy (kBT), leading to a higher population of the lower-energy pathway.

Solvent: The polarity of the solvent can influence the stability of charged intermediates and transition states. In some catalytic systems, non-polar solvents are preferred to maintain a tight, organized transition state, whereas polar solvents might solvate intermediates, leading to reduced selectivity. For example, in the enantioselective radical C-H amination to form β-amino alcohols, a mixed solvent system of pentane (B18724) and diethyl ether is used to optimize selectivity. nih.gov

pH: In aqueous reactions, particularly those involving biocatalysts, pH is paramount. The pH affects the protonation state of both the substrate's amino group and the catalytic residues within the enzyme's active site. researchgate.net Optimal enzyme activity is confined to a narrow pH range. For chemical syntheses, pH control can be essential for reactions involving acid or base-catalyzed steps, such as the hydrolysis of intermediates or the activation of aziridines. researchgate.netgoogle.com

The table below illustrates the effect of different catalysts on the asymmetric transfer hydrogenation of an α-amino ketone, a key step in synthesizing chiral amino alcohols.

Table 1. Effect of Various Ruthenium Catalysts on Asymmetric Transfer Hydrogenation acs.org
CatalystDescriptionEnantiomeric Ratio (er)
RuCl(S,S)-Ms-DENEB (3i)Methanesulfonyl amide-containing catalyst with ether linkage97:3
RuCl(S,S)-Ts-DENEB (3j)Tosylsulfonylamide-containing catalyst with ether linkage96:4
RuCl(S,S)-Teth-MsDpen (3k)Tethered catalyst with all-carbon linker and methanesulfonyl group98:2
RuCl(S,S)-Teth-TsDpen (3l)Tethered catalyst with all-carbon linker and tosylsulfonyl group99.3:0.7

Kinetic Analysis of Reaction Rates and Rate-Determining Steps

The synthesis of this compound, a chiral β-amino alcohol, typically involves a multi-step process. A common synthetic route is the Mannich-type reaction to form a β-aminoketone intermediate, followed by a reduction of the carbonyl group. The kinetic analysis and the identification of the rate-determining step are crucial for optimizing reaction conditions and maximizing yield and stereoselectivity. Due to a lack of specific kinetic studies on this compound, this section will discuss the kinetic and mechanistic aspects of these two key reaction types based on studies of closely related compounds.

Formation of the β-Aminoketone Intermediate via Mannich Reaction

The formation of the β-aminoketone precursor to this compound is an example of a Mannich reaction. Kinetic studies on the Mannich reaction for the synthesis of other β-aminoketones have been conducted and provide insight into the likely mechanism. scispace.comtandfonline.com

Typically, the reaction involves an aromatic aldehyde, an amine, and a ketone. In the context of synthesizing the precursor for our target molecule, this would involve 2-methylbenzaldehyde, an appropriate amine, and a suitable ketone.

Detailed Research Findings:

The proposed mechanism generally involves:

Formation of an iminium ion from the reaction of the amine and the aldehyde. This step is often found to be the rate-determining step (RDS) . scispace.comtandfonline.com

Keto-enol tautomerization of the ketone to form an enol or enolate.

Nucleophilic attack of the enol/enolate on the iminium ion to form the β-aminoketone.

The rate of the reaction can be influenced by various factors, including the solvent and the presence of a catalyst. Studies have shown that the use of a catalyst, such as sodium acetate (B1210297) or saccharose, can significantly affect the reaction rate and activation parameters. scispace.comtandfonline.com

Interactive Data Table: Activation Parameters for a Representative Mannich Reaction

The following table presents activation parameters for the Mannich reaction between benzaldehyde (B42025), aniline, and acetophenone, which serves as a model for the formation of the β-aminoketone precursor.

CatalystActivation Energy (Ea) (kJ/mol)Enthalpy of Activation (ΔH‡) (kJ/mol)Entropy of Activation (ΔS‡) (J/mol·K)Gibbs Free Energy of Activation (ΔG‡) (kJ/mol)
Sodium Acetate35.4 ± 1.232.9 ± 1.2-173.3 ± 4.084.6 ± 2.4
Saccharose28.5 ± 0.926.0 ± 0.9-196.4 ± 3.184.5 ± 1.8

Data adapted from kinetic studies on the synthesis of β-aminoketones. scispace.comtandfonline.com The negative values for the entropy of activation (ΔS‡) are consistent with an associative mechanism for the rate-determining step, where two molecules come together to form the transition state. tandfonline.com

Reduction of the Carbonyl Group

The second key step in the synthesis is the reduction of the β-aminoketone to the final product, this compound. Asymmetric reduction is often desired to obtain a specific stereoisomer. Borane (B79455) reagents, often in the presence of a chiral catalyst like an oxazaborolidine, are commonly employed for this purpose. york.ac.uk

Detailed Research Findings:

Kinetic and mechanistic studies on the borane reduction of ketones provide valuable insights. The reduction of ketones with borane is significantly accelerated by the presence of chiral oxazaborolidine catalysts. york.ac.uk The mechanism is believed to involve the coordination of the borane to the nitrogen atom of the oxazaborolidine, which then coordinates to the ketone. The hydride transfer from the borane to the carbonyl carbon then occurs through a six-membered ring transition state. uark.edu

In the reduction of ketones by amine-borane complexes, the rate law can be dependent on the pH of the solution. For instance, the reduction of acetone (B3395972) with morpholine-borane was found to proceed via two pathways: one independent of and one first-order in the hydrogen ion concentration. tcu.edu In both cases, the transfer of a hydride from the boron to the carbonyl carbon is a key step. tcu.edu

The rate-determining step in these reductions is generally considered to be the hydride transfer from the boron-hydride complex to the carbonyl carbon of the ketone. uark.edu Isotope effect studies can help confirm this. For example, a small substrate isotope effect (kH/kD) is consistent with this step being rate-limiting. tcu.edu

Interactive Data Table: Kinetic Isotope Effects for a Representative Amine-Borane Reduction

The following table shows the kinetic isotope effects for the reduction of acetone by morpholine-borane, which can be considered a model system.

Reaction ConditionSolvent Isotope Effect (k(D₂O)/k(H₂O))Substrate Isotope Effect (k_H/k_D)Proposed Rate-Determining Step
Acid-Independent~1.01.1Attack of amine-borane on the neutral ketone
Acid-Catalyzed2.81.2Attack of amine-borane on the protonated ketone

Data adapted from a kinetic study on the reduction of ketones with an amine-borane complex. tcu.edu The significant solvent isotope effect in the acid-catalyzed pathway suggests a pre-equilibrium protonation of the ketone before the rate-determining attack by the amine-borane. tcu.edu

Applications in Advanced Organic Synthesis and Catalysis

Role as Chiral Building Blocks for Complex Molecular Architectures

Chiral 1,3-amino alcohols, including 3-Amino-3-(2-methylphenyl)propan-1-ol, are fundamental building blocks in the synthesis of a wide array of complex organic molecules. researchgate.netnih.gov This structural motif is present in numerous natural products and biologically active compounds. researchgate.netnih.gov The strategic placement of the amino and hydroxyl groups allows for the stereocontrolled introduction of new functionalities and the construction of intricate three-dimensional structures.

The synthesis of these chiral building blocks is an active area of research, with various methods developed to control their stereochemistry. These methods include the diastereoselective reduction of β-amino ketones, which can be formed through asymmetric Mannich or aza-Michael reactions, and the reduction of isoxazolines or isoxazolidines. researchgate.net Copper-catalyzed hydroamination strategies have also been employed for the enantioselective synthesis of γ-amino alcohols from unprotected allylic alcohols. researchgate.net

Recent advancements have focused on developing catalytic asymmetric methods to produce γ-amino alcohols with tertiary carbon stereocenters, which have been traditionally challenging to synthesize. nih.govresearchgate.netacs.org For instance, a copper-catalyzed asymmetric propargylic substitution of alkyne-functionalized oxetanes with amines has been shown to produce structurally diverse chiral γ-amino alcohols with high enantiomeric purity. nih.govacs.org These methods expand the toolbox available to synthetic chemists, enabling the incorporation of the 3-amino-3-arylpropan-1-ol scaffold into a new generation of complex molecules.

Development and Application as Chiral Ligands in Asymmetric Catalysis

Derivatives of this compound are highly effective chiral ligands in a variety of metal-catalyzed asymmetric reactions. researchgate.net The ability of the amino and hydroxyl groups to chelate to a metal center creates a well-defined chiral environment, enabling high levels of stereocontrol in the transformation of prochiral substrates. These ligands have been successfully employed with a range of metals, including zinc, copper, and palladium, to catalyze a diverse set of asymmetric reactions. researchgate.netscirp.org

Asymmetric Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds in a stereocontrolled manner is a cornerstone of organic synthesis. Ligands derived from 1,3-amino alcohols have proven to be particularly effective in this regard for several key reactions.

Aldol (B89426), Mannich, and Henry Reactions: Chiral 1,3-amino alcohols have been used as chiral auxiliaries and ligands in aldol reactions. researchgate.netconicet.gov.ar In the realm of Mannich reactions, acyclic chiral amines and amino acids have been shown to catalyze the direct three-component asymmetric Mannich reaction between ketones, anilines, and aldehydes with excellent chemo- and stereoselectivity. nih.gov A direct catalytic asymmetric Mannich-type reaction of a hydroxyketone using a diethylzinc (B1219324)/linked-BINOL complex has been developed, allowing for the synthesis of either anti- or syn-β-amino alcohols with high diastereomeric ratios and enantiomeric excesses by selecting the appropriate protecting group on the imine nitrogen. acs.org

In the context of the Henry reaction, chiral copper(II) complexes with amino alcohol-derived ligands have been successfully used for the asymmetric aza-Henry reaction of N-tosylimines with nitroalkanes, affording the products in high yields and with excellent enantioselectivity. rsc.org Similarly, copper(I) complexes with chiral amino alcohol ligands have been shown to catalyze the asymmetric Henry reaction between arylaldehydes and nitromethane. acarindex.com

Representative Asymmetric C-C Bond Forming Reactions using Chiral Amino Alcohol Ligands
Reaction TypeCatalyst/Ligand SystemSubstratesKey FindingsReference
Asymmetric Mannich ReactionAcyclic chiral amines/amino acidsKetones, p-anisidine, aldehydesHigh chemo- and stereoselectivity, up to >99% ee. nih.gov
Asymmetric Mannich ReactionEt2Zn/(S,S)-linked-BINOLHydroxyketone, N-Dpp/Boc iminesSwitchable diastereoselectivity (anti or syn) with up to >99.5% ee. acs.org
Asymmetric aza-Henry ReactionChiral dimeric Cu(II) complexes with amino alcohol derivativesN-tosylimines, nitroalkanesGood yields and excellent enantioselectivity (>99% ee). rsc.org
Asymmetric Henry ReactionCu(I)-based chiral amino alcohol complexArylaldehydes, nitromethaneUp to 95% yield and 89% ee. acarindex.com

Grignard Additions: While specific examples with this compound are not detailed in the provided search results, the general class of chiral amino alcohols is known to be effective in the enantioselective addition of organometallic reagents, including Grignard reagents, to carbonyl compounds. researchgate.net

Asymmetric Carbon-Heteroatom Bond Forming Reactions

The catalytic asymmetric formation of carbon-heteroatom bonds is a powerful tool for the synthesis of enantioenriched amines, alcohols, and other functionalized molecules. A notable example is the palladium-catalyzed allylic C-H amination to produce syn-1,3-amino alcohol motifs. nih.gov This reaction utilizes electron-deficient N-nosyl carbamate (B1207046) nucleophiles and proceeds under mild conditions with high selectivity. This method provides a streamlined approach to 1,3-amino alcohols with minimal manipulation of oxidation states. nih.gov

Palladium-Catalyzed C-H Functionalization

Palladium-catalyzed C-H functionalization has emerged as a highly efficient strategy for the direct conversion of C-H bonds into new chemical bonds, avoiding the need for pre-functionalized substrates. chinesechemsoc.org Chiral ligands are crucial for achieving enantioselectivity in these reactions. In this context, a palladium(II)/sulfoxide catalyst system has been developed for the allylic C-H amination to generate syn-1,3-amino alcohol precursors. nih.gov The use of an electron-deficient N-nosyl carbamate nucleophile was key to enabling this transformation under mild conditions with high chemoselectivity. nih.gov

Furthermore, the broader field of palladium-catalyzed asymmetric allylic C-H functionalization has seen significant progress. chinesechemsoc.orgacs.org These reactions provide a step- and atom-economical route to chiral molecules. chinesechemsoc.org The development of new chiral ligands, including phosphoramidites, has been instrumental in advancing this area and enabling the synthesis of a wide range of chiral building blocks. acs.org

Palladium-Catalyzed Asymmetric C-H Functionalization
Reaction TypeCatalyst/Ligand SystemKey FeaturesReference
Allylic C-H AminationPd(II)/sulfoxideForms syn-1,3-amino alcohol motifs using N-nosyl carbamate nucleophiles. nih.gov
Allylic C-H AlkylationPd-phosphoramidite complex and chiral phosphoric acidSynergistic control of stereoselectivity. acs.org
Intramolecular Allylic C-H AminationPalladium catalyst with phosphoramidite (B1245037) ligandsSynthesis of chiral tetrahydroquinazoline (B156257) scaffolds. chinesechemsoc.org

Cooperative Catalysis Systems Employing this compound Derivatives

Cooperative catalysis, where two or more catalysts work in concert to promote a chemical transformation, has become a powerful strategy for achieving high levels of stereocontrol. In the context of palladium-catalyzed asymmetric allylic C-H functionalization, a cooperative system involving a palladium complex, a primary amine, and a chiral phosphoric acid has been successfully employed for the enantioselective α-allylation of aldehydes with α-alkenes. acs.org In another example, the combination of a chiral phosphoric acid and a palladium complex of a chiral phosphoramidite ligand allows for the allylic C-H alkylation of α-alkenes with pyrazol-5-ones with excellent enantioselectivities, where both chiral components synergistically control the stereochemistry. acs.org While not directly employing this compound derivatives, these examples highlight the potential for these ligands to be incorporated into such advanced catalytic systems.

Strategic Intermediates in the Synthesis of Non-Biological Target Molecules

Beyond their direct use as chiral ligands, this compound and its congeners serve as crucial strategic intermediates in the synthesis of complex molecules. For instance, these compounds are precursors to more elaborate chiral ligands that are then used in the synthesis of a variety of non-biological targets. The ability to readily modify the amino and hydroxyl groups of the 1,3-amino alcohol backbone allows for the fine-tuning of the steric and electronic properties of the resulting ligands, tailoring them for specific catalytic applications.

While many of the ultimate targets of syntheses employing these intermediates are pharmaceuticals, the versatility of the 1,3-amino alcohol scaffold extends to the creation of novel materials and other complex chemical entities. The principles of asymmetric catalysis developed using ligands derived from these intermediates are broadly applicable across chemical synthesis.

Comparative Studies with Analogous Chiral Amino Alcohols and Related Architectures

In the landscape of asymmetric catalysis, the efficacy of a chiral ligand is profoundly influenced by its three-dimensional architecture and the electronic properties of its substituents. For this compound, a comprehensive understanding of its catalytic potential is achieved through comparative studies with its structural analogs. These investigations typically involve systematic modifications of the molecule to elucidate the structure-activity and structure-selectivity relationships. Key comparisons are often drawn with its positional isomers, namely the meta- and para-substituted analogs (3-Amino-3-(3-methylphenyl)propan-1-ol and 3-Amino-3-(4-methylphenyl)propan-1-ol, respectively), as well as with other chiral β-amino alcohols featuring different substitution patterns on the aryl ring or the amino alcohol backbone.

The strategic placement of the methyl group on the phenyl ring in this compound is a critical design feature. The ortho-methyl group introduces significant steric hindrance in the vicinity of the chiral center. This steric bulk can play a crucial role in the enantio-differentiation of prochiral substrates by creating a more defined and constrained chiral environment around the metal center to which it is coordinated. In contrast, the para-substituted analog, 3-Amino-3-(4-methylphenyl)propan-1-ol, possesses a similar electronic effect but lacks the direct steric influence on the stereocenter. The meta-substituted isomer presents an intermediate case.

A significant body of research is dedicated to the synthesis and application of 1,3-amino alcohols in creating diverse heterocyclic compounds of biological importance. researchgate.net This highlights the synthetic versatility of this class of molecules. Furthermore, the development of novel catalytic methods for their synthesis remains an active area of research. researchgate.net

In the context of specific catalytic applications, chiral amino alcohol ligands have demonstrated high catalytic activity in reactions like the enantioselective addition of diethylzinc to aldehydes. For example, polymer-supported chiral amino alcohols have been successfully used as ligands in the addition of diethylzinc to a range of aldehydes, yielding the corresponding (S)-1-substituted 1-propanols with high enantiomeric excess. acs.org

Research on Schiff bases derived from substituted anilines has also shown that the position of a substituent on the aryl ring affects the biological and chemical properties of the molecule. For example, the antimicrobial activity of Schiff bases with methyl groups at the ortho, meta, and para positions varied, with the meta and para isomers showing greater activity compared to the ortho isomer in some cases. researchgate.net This again emphasizes the importance of substituent placement on molecular function.

While a direct, side-by-side catalytic comparison of the ortho-, meta-, and para-methylphenyl isomers of 3-amino-3-phenylpropan-1-ol under the same reaction conditions is not extensively documented in the readily available literature, the principles of steric and electronic effects provide a strong basis for predictive comparison. The ortho-isomer, this compound, is expected to exhibit distinct catalytic behavior due to the proximate steric bulk, which can lead to higher enantioselectivity in certain reactions compared to its less hindered meta and para counterparts. Conversely, this steric hindrance might also lead to lower reaction rates in some instances.

Below is a comparative table illustrating the structural differences between this compound and its positional isomers, which form the basis for their differential catalytic activities.

Compound NameStructureKey Differentiating FeatureExpected Influence on Catalysis
This compoundOrtho-isomer structureMethyl group at the ortho-positionIncreased steric hindrance near the chiral center, potentially leading to higher enantioselectivity.
3-Amino-3-(3-methylphenyl)propan-1-olMeta-isomer structureMethyl group at the meta-positionIntermediate steric effect compared to ortho and para isomers.
3-Amino-3-(4-methylphenyl)propan-1-olPara-isomer structureMethyl group at the para-positionMinimal direct steric influence on the chiral center; primarily electronic effects.

Q & A

Q. What are the established synthetic routes for 3-Amino-3-(2-methylphenyl)propan-1-ol?

  • Methodological Answer : The compound is typically synthesized via catalytic hydrogenation or nitro reduction. For example:
  • Catalytic Hydrogenation : Use a nitro precursor (e.g., 3-(2-methylphenyl)-2-nitropropene) with Pd/C under H₂ pressure (1–3 atm) at 25–50°C for 6–12 hours .
  • Chemical Reduction : Reduce nitro groups using NaBH₄ or LiAlH₄ in anhydrous THF or ethanol. LiAlH₄ offers higher selectivity for nitro-to-amine conversion but requires strict moisture control .
  • Key Purification Steps : Post-synthesis, purify via recrystallization (ethanol/water) or silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1 v/v) .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :
  • NMR : ¹H NMR (400 MHz, CDCl₃) shows δ 7.2–7.4 (m, aromatic H), δ 3.6–3.8 (t, -CH₂OH), δ 2.9–3.1 (m, -CH(NH₂)), and δ 2.3 (s, -CH₃). ¹³C NMR confirms the quaternary carbon bearing the amino group at ~75 ppm .
  • IR : Peaks at ~3350 cm⁻¹ (N-H stretch), 1050–1100 cm⁻¹ (C-O stretch), and 1600 cm⁻¹ (aromatic C=C) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 180.1 (C₁₁H₁₇NO⁺) .

Q. What safety precautions are essential during handling?

  • Methodological Answer :
  • Hazard Classification : Acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) .
  • Engineering Controls : Use fume hoods for powder handling.
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Spill Management : Neutralize with 5% acetic acid, then adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized for chiral derivatives?

  • Methodological Answer :
  • Chiral Resolution : Use HPLC with a chiral stationary phase (e.g., Chiralpak AD-H column) and hexane/isopropanol (85:15) at 1 mL/min. Retention times vary by enantiomer .
  • Asymmetric Synthesis : Employ chiral catalysts like (R)-BINAP-Ru complexes during hydrogenation to achieve >99% e.e. .
  • Validation : Compare optical rotation ([α]D²⁵) with literature values (e.g., +15.2° for (S)-enantiomer in methanol) .

Q. What strategies resolve contradictions in reaction yields across studies?

  • Methodological Answer :
  • Experimental Design : Control variables (e.g., solvent polarity, catalyst loading). For example, yields drop from 85% to 60% when switching from THF to ethanol due to reduced nitro precursor solubility .
  • Kinetic Analysis : Use in-situ FTIR to monitor nitro reduction rates. LiAlH₄ shows faster kinetics than NaBH₄ but may over-reduce hydroxyl groups .
  • Case Study : Conflicting reports on amine stability under acidic conditions—re-evaluate via pH-controlled stability studies (pH 2–7) with LC-MS monitoring .

Q. How to investigate biological interactions of this compound?

  • Methodological Answer :
  • Molecular Docking : Simulate binding to enzymes (e.g., kinases) using AutoDock Vina. The 2-methylphenyl group shows hydrophobic interactions with receptor pockets, while the amino group forms hydrogen bonds .
  • In Vitro Assays: Test inhibition of tyrosinase or monoamine oxidases at 0.1–100 µM concentrations. Use UV-Vis spectroscopy to track substrate conversion (e.g., L-DOPA oxidation at 475 nm) .

Key Notes

  • Avoid abbreviations (e.g., "e.e." must be written as enantiomeric excess).
  • For impurity profiling, use HPLC-MS with a C18 column (5 µm, 4.6 × 250 mm) and 0.1% formic acid/acetonitrile gradient .
  • Contradictions in biological activity may arise from stereochemical differences—always validate enantiopurity before assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.